

Application Notes and Protocols for NRX-0492 Administration in Animal Studies

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Introduction

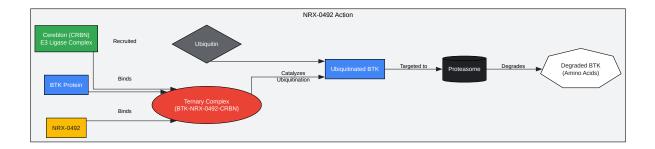
NRX-0492 is a potent and selective Bruton's tyrosine kinase (BTK) targeted protein degrader. It operates as a proteolysis-targeting chimera (PROTAC), inducing the ubiquitination and subsequent proteasomal degradation of BTK.[1][2][3] This mechanism of action makes it a promising therapeutic candidate for B-cell malignancies like Chronic Lymphocytic Leukemia (CLL), particularly in cases of resistance to conventional BTK inhibitors.[1][3] Preclinical animal studies have been instrumental in characterizing the in vivo efficacy and pharmacodynamics of NRX-0492.

These application notes provide a detailed overview of the administration of **NRX-0492** in animal models based on published preclinical research. The protocols and data presented herein are intended to serve as a guide for researchers designing and executing similar in vivo studies.

Mechanism of Action: BTK Degradation

NRX-0492 is a heterobifunctional molecule that links a non-covalent BTK-binding moiety to a ligand for the E3 ubiquitin ligase cereblon (CRBN).[1][2] This dual binding brings BTK into proximity with the E3 ligase complex, leading to the ubiquitination of BTK and its subsequent degradation by the proteasome.[4] This catalytic process allows a single molecule of NRX-0492 to induce the degradation of multiple BTK protein molecules.





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Mechanism of NRX-0492-mediated BTK protein degradation.

Quantitative Data Summary

The following tables summarize the quantitative data from in vitro and in vivo studies of **NRX-0492**.

In Vitro BTK Degradation

| Cell Type | Wild- Type/Mutant BTK | DC50 | DC90 | Reference |
|----------------------|-----------------------------|---------|---------|-----------|
| TMD8 Cells | Wild-Type | 0.1 nM | 0.3 nM | [4] |
| TMD8 Cells | C481S Mutant | 0.2 nM | 0.5 nM | [4] |
| Primary CLL Cells | Wild-Type & C481 Mutant | ≤0.2 nM | ≤0.5 nM | [1][2][4] |

DC50: Half-maximal degradation concentration. DC90: 90% degradation concentration.





In Vivo Administration and Efficacy in a CLL Patient-

Derived Xenograft (PDX) Model

| Parameter | Details | Reference |
|----------------------------|--|--------------|
| Animal Model | NOD/SCID/IL2Rynull (NSG) mice | [4] |
| Cell Inoculation | 20 x 10^6 primary human CLL cells intraperitoneally and 40 x 10^6 cells intravenously | [4] |
| Single Dose Administration | 30 mg/kg via oral gavage | [4] |
| Continuous Dosing | 0.2 mg/mL in drinking water with 5% hydroxypropyl beta cyclodextrin | [4] |
| Treatment Duration | 21 days | [4] |
| Observed Effects | - Induced BTK degradation in blood and spleen- Inhibited activation and proliferation of CLL cells- Reduced splenic tumor burden | [1][2][4][5] |

Experimental Protocols

Patient-Derived Xenograft (PDX) Mouse Model for Chronic Lymphocytic Leukemia (CLL)

This protocol outlines the methodology for establishing a CLL PDX model and assessing the in vivo efficacy of NRX-0492.

- 1. Animal Model and Housing:
- Species: NOD/SCID/IL2Rynull (NSG) mice.
- Supplier: The Jackson Laboratory (Stock #5557) or equivalent.[4]

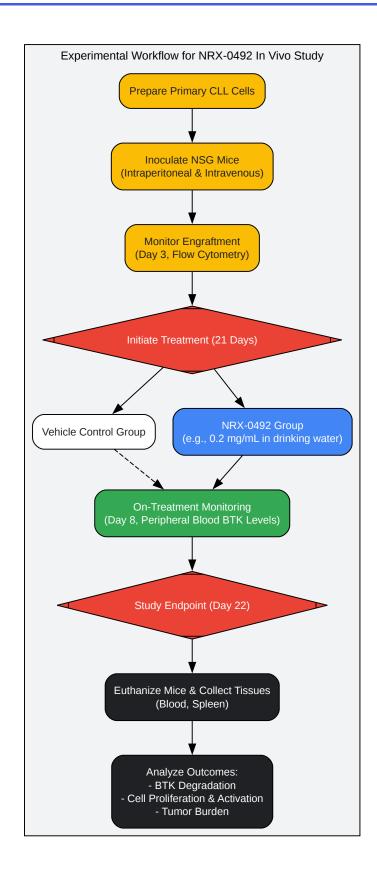


- Housing: Maintain mice in a specific-pathogen-free facility in accordance with institutional guidelines.
- Ethics: All animal experiments must be approved by the Institutional Animal Care and Use Committee (IACUC).[4]
- 2. Cell Preparation and Inoculation:
- Cells: Use primary CLL cells obtained from consenting patients under Institutional Review Board (IRB) oversight.[4]
- Thawing and Culture: Thaw and culture primary CLL cells in complete RPMI-1640 medium supplemented with 10% heat-inactivated fetal bovine serum and 5% penicillin/streptomycin at 37°C for 24 hours prior to inoculation.[4]
- Inoculation:
 - Inject each mouse with 20 x 10⁶ cells intraperitoneally.
 - Concurrently, inject 40 x 10⁶ cells intravenously.[4]
- 3. Engraftment Monitoring:
- Three days post-inoculation, enumerate human cells in the peripheral blood using flow cytometry to confirm engraftment.[4]
- 4. NRX-0492 Administration:
- Formulation for Oral Gavage (Single Dose): Prepare a suspension of NRX-0492 at the desired concentration (e.g., for a 30 mg/kg dose) in an appropriate vehicle.
- Formulation for Drinking Water (Continuous Dosing): Dissolve NRX-0492 in drinking water containing 5% hydroxypropyl beta cyclodextrin to a final concentration of 0.2 mg/mL.[4]
- Treatment Groups:
 - Vehicle Control Group: Administer the vehicle solution to a cohort of mice.



- NRX-0492 Treatment Group: Administer NRX-0492 via the chosen method (single or continuous dosing).
- Treatment Duration: Treat animals for a period of 21 days.[4]
- 5. Monitoring and Endpoint Analysis:
- On-Treatment Monitoring:
 - On day 8 of treatment, collect peripheral blood to assess BTK expression in CLL cells via flow cytometry.[4]
- Euthanasia and Tissue Collection:
 - On day 22, euthanize the mice.[4]
 - Collect blood and spleen for further analysis.
- Outcome Measures:
 - Quantify BTK degradation in CLL cells from blood and spleen.
 - Assess the activation and proliferation of CLL cells (e.g., using Ki67 and CD69 markers).
 - Measure splenic tumor burden.





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Workflow for a patient-derived xenograft (PDX) study of NRX-0492.



Conclusion

The available preclinical data demonstrate that orally administered **NRX-0492** effectively degrades BTK in vivo, leading to the inhibition of CLL cell proliferation and a reduction in tumor burden in a patient-derived xenograft model.[2][4][5] The protocols and data presented provide a solid foundation for the design of further preclinical studies to explore the full therapeutic potential of **NRX-0492**. As a tool compound representing the pharmacological mechanisms of clinical candidates like NX-2127, research with **NRX-0492** is valuable for understanding this class of BTK degraders.[4]

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